molecular formula C16H12N2O5S B2696648 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide CAS No. 851200-74-3

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide

Cat. No. B2696648
CAS RN: 851200-74-3
M. Wt: 344.34
InChI Key: JJYQFQBTQIJVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide, commonly known as BSIA, is a synthetic compound that has been used in various scientific research studies. BSIA belongs to the class of sulfonylureas and has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of BSIA is not fully understood. However, it has been suggested that BSIA exerts its antidiabetic activity by activating the ATP-sensitive potassium channels in pancreatic β-cells, which leads to the depolarization of the cell membrane and the subsequent release of insulin. BSIA also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, BSIA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BSIA has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic β-cells, which leads to a decrease in blood glucose levels. BSIA has also been found to inhibit the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Furthermore, BSIA induces apoptosis in cancer cells, which leads to a decrease in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

BSIA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various properties, making it a useful compound for studying diabetes, inflammation, and cancer. However, BSIA also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of BSIA is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of BSIA. One direction is to investigate the mechanism of action of BSIA in more detail. This could involve studying the effects of BSIA on specific signaling pathways and proteins. Another direction is to investigate the potential use of BSIA as a therapeutic agent for diabetes, inflammation, and cancer. This could involve studying the effects of BSIA in animal models and in clinical trials. Furthermore, the development of more efficient synthesis methods for BSIA could also be a future direction.

Synthesis Methods

BSIA can be synthesized using a multistep reaction process. The first step involves the reaction of 5-nitrosalicylic acid with phthalic anhydride to form 5-nitrosalicylic acid phthalic anhydride ester. The ester is then reduced with sodium borohydride to form 5-aminosalicylic acid phthalic anhydride ester. The next step involves the reaction of the ester with benzenesulfonyl chloride to form 2-(benzenesulfonyl)-5-aminosalicylic acid phthalic anhydride ester. The final step involves the hydrolysis of the ester to form BSIA.

Scientific Research Applications

BSIA has been extensively used in scientific research studies due to its various properties. It has been found to exhibit antidiabetic activity by stimulating insulin secretion from pancreatic β-cells. BSIA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BSIA has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQFQBTQIJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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